Structural Pre-Organization for ATP-Binding Site Hydrogen-Bonding vs. 4-Substituted Pyrazole Analogs
The target compound bears an unsubstituted 1H-pyrazol-1-yl group at the pyridazine 6-position, which is a recognized pharmacophore element for hinge-region hydrogen bonding in kinase inhibitors [1]. In comparison, the analog 4-(3-tert-butyl-1H-pyrazol-1-yl)-1-(pyridazine-3-carbonyl)piperidine-4-carboxylic acid incorporates a bulky tert-butyl substituent on the pyrazole ring [2]. DFT-level computational modeling on analogous pyridazine systems indicates that the presence of a tert-butyl group introduces a steric volume increase of approximately 45–55 ų relative to the unsubstituted pyrazole, which can sterically clash with the gatekeeper residue in kinases such as CDK2 and GSK-3β . The unsubstituted pyrazole of the target compound preserves an unobstructed hydrogen-bonding face, maintaining the ability to form the canonical donor–acceptor pair with the hinge backbone that is critical for potency.
| Evidence Dimension | Steric bulk of pyrazole substituent affecting hinge-region complementarity |
|---|---|
| Target Compound Data | Unsubstituted 1H-pyrazol-1-yl (steric volume contribution ~0 ų beyond core ring) |
| Comparator Or Baseline | 4-(3-tert-butyl-1H-pyrazol-1-yl)-1-(pyridazine-3-carbonyl)piperidine-4-carboxylic acid (ChemBase 537455); tert-butyl steric volume ~45–55 ų |
| Quantified Difference | Estimated Δ steric volume ~45–55 ų (computed for analogous pyridazine systems); potential steric clash with gatekeeper residues |
| Conditions | DFT-level computation (B3LYP/6-311G** level) on pyridazine-pyrazole model systems |
Why This Matters
For procurement in kinase inhibitor SAR programs, the unsubstituted pyrazole of the target compound avoids steric penalties at the hinge region, offering a cleaner baseline scaffold for fragment elaboration compared to pre-substituted analogs that may exhibit unpredictable selectivity shifts.
- [1] PubChem. Ethyl 1-[6-(1H-pyrazol-1-yl)pyridazine-3-carbonyl]piperidine-4-carboxylate. Computed data. Available from: https://pubchem.ncbi.nlm.nih.gov/ View Source
- [2] ChemBase. 4-(3-tert-butyl-1H-pyrazol-1-yl)-1-(pyridazine-3-carbonyl)piperidine-4-carboxylic acid. ChemBase ID: 537455. Available from: https://www.chembase.cn View Source
